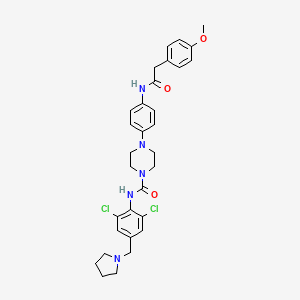
Jnj-dgat1-A
Übersicht
Beschreibung
JNJ-40569321-AAA is a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1). This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders. The molecular formula of JNJ-40569321-AAA is C31H35Cl2N5O3, and it has a molecular weight of 596.55 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-40569321-AAA involves multiple steps, starting from 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, phenylmethyl ester . The synthetic route includes the following key steps:
Formation of the intermediate: The initial step involves the reaction of 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, phenylmethyl ester with appropriate reagents to form an intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenylamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of JNJ-40569321-AAA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
JNJ-40569321-AAA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
JNJ-40569321-AAA has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DGAT1 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating metabolic pathways and its potential therapeutic effects on metabolic disorders.
Medicine: Explored for its potential use in treating conditions such as obesity, diabetes, and other metabolic diseases.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways.
Wirkmechanismus
JNJ-40569321-AAA exerts its effects by selectively inhibiting DGAT1, an enzyme involved in the synthesis of triglycerides. By inhibiting DGAT1, the compound reduces the formation of triglycerides, thereby modulating lipid metabolism. The molecular targets include the active site of DGAT1, and the pathways involved are related to lipid synthesis and storage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JNJ-DGAT1-A: Another selective DGAT1 inhibitor with similar properties.
Uniqueness
JNJ-40569321-AAA is unique due to its high selectivity for DGAT1 and its potential therapeutic applications in metabolic disorders. Its specific molecular structure allows for effective inhibition of DGAT1, making it a valuable tool in scientific research and drug development .
Eigenschaften
CAS-Nummer |
1092067-85-0 |
|---|---|
Molekularformel |
C31H35Cl2N5O3 |
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C31H35Cl2N5O3/c1-41-26-10-4-22(5-11-26)20-29(39)34-24-6-8-25(9-7-24)37-14-16-38(17-15-37)31(40)35-30-27(32)18-23(19-28(30)33)21-36-12-2-3-13-36/h4-11,18-19H,2-3,12-17,20-21H2,1H3,(H,34,39)(H,35,40) |
InChI-Schlüssel |
SXKMCHGAAJTXPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JNJ-DGAT1-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















